The compound can be synthesized from commercially available starting materials, including 4-bromophenyl derivatives and diethylamine. It is classified as an organic compound with a molecular formula of C_13H_18BrN, indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms.
The synthesis of 2-(4-Bromophenyl)-5,5-diethylmorpholine typically involves several steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. For instance, using polar solvents may enhance the yield by stabilizing intermediates during the reaction.
The molecular structure of 2-(4-Bromophenyl)-5,5-diethylmorpholine consists of a morpholine ring with two ethyl groups at the nitrogen atom and a bromophenyl group at the second position. The presence of the bromine atom significantly influences the compound's reactivity and physical properties.
2-(4-Bromophenyl)-5,5-diethylmorpholine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effect of the bromine atom, which enhances its electrophilic character during nucleophilic substitution reactions.
The mechanism of action for compounds like 2-(4-Bromophenyl)-5,5-diethylmorpholine often involves interaction with biological targets such as enzymes or receptors. The presence of the morpholine ring allows for conformational flexibility, which is crucial for binding to biological macromolecules.
Research indicates that such compounds may exhibit pharmacological activities due to their ability to modulate neurotransmitter systems or act as enzyme inhibitors.
2-(4-Bromophenyl)-5,5-diethylmorpholine has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing its importance in advancing scientific research and development.
Morpholine (1-oxa-4-azacyclohexane) stands as a versatile heterocyclic scaffold in medicinal chemistry, renowned for its balanced physicochemical properties and widespread therapeutic applications. This six-membered ring containing both nitrogen and oxygen atoms serves as a privileged structure capable of enhancing target affinity, improving aqueous solubility, and fine-tuning metabolic stability in bioactive molecules. The integration of morpholine into drug design has yielded numerous clinical agents across therapeutic domains, including antimicrobials, antivirals, antidepressants, and anticancer drugs. Its ability to participate in hydrogen bonding interactions and act as a bioisostere for piperazine or piperidine rings while offering distinct conformational and electronic properties makes it indispensable in rational drug design. The strategic substitution at the morpholine ring's 2-, 3-, 5-, or 6-positions enables medicinal chemists to optimize pharmacokinetic and pharmacodynamic profiles, with the 5,5-disubstituted derivatives representing an emerging frontier in this exploration [2] [6] [9].
Table 1: Key Physicochemical Properties of 2-(4-Bromophenyl)-5,5-dimethylmorpholine (Structural Analogue)
Property | Value |
---|---|
CAS Registry Number | 1099623-29-6 |
Molecular Formula | C₁₂H₁₆BrNO |
Molecular Weight | 270.17 g/mol |
SMILES Notation | CC1(COC(CN1)C2=CC=C(C=C2)Br)C |
Storage Requirements | Cold-chain transportation |
Purity Specification | Research grade |
The integration of morpholine into medicinal chemistry spans over eight decades since its commercial availability in the United States in 1935. The World Drug Index database records over 100 approved drugs containing this heterocycle, reflecting its transformative impact on pharmaceutical development. Early breakthroughs included Timolol (1978), a β-adrenergic blocker for cardiovascular disease, and Moclobemide (1992), a reversible monoamine oxidase inhibitor antidepressant. The late 20th century witnessed expansion into antimicrobial domains with Levofloxacin (1996), a broad-spectrum fluoroquinolone antibiotic containing a 3-methylmorpholine moiety that enhanced Gram-positive coverage and pharmacokinetics. The evolution continued with Finafloxacin (FDA-approved), exhibiting superior activity against Pseudomonas aeruginosa and Staphylococcus aureus under acidic conditions common in infection sites [9] [6].
The 21st century brought targeted cancer therapies featuring morpholine, exemplified by kinase inhibitors where morpholine serves as a solubility-enhancing motif while maintaining target engagement. Beyond directly influencing pharmacophore interactions, morpholine's role in improving drug-like properties became increasingly evident. Its moderate basicity (pKa ~8.5) enhances water solubility of lipophilic scaffolds at physiological pH, while the oxygen atom provides a hydrogen bond acceptor that can influence membrane permeability and protein binding. However, the ring's susceptibility to oxidative metabolism, particularly at the C-3 position, prompted exploration of substituted derivatives to enhance metabolic stability. This historical trajectory set the stage for structural innovations at the morpholine 5-position, progressing from unsubstituted rings to 5-methyl, 5,5-dimethyl, and ultimately 5,5-diethyl substitutions to optimize pharmacological profiles [2] [6] [9].
Table 2: Historical Milestones in Morpholine-Based Drug Development
Year | Compound | Therapeutic Category | Significance |
---|---|---|---|
1978 | Timolol | Cardiovascular (β-blocker) | First morpholine-containing blockbuster drug |
1992 | Moclobemide | Antidepressant (RIMA) | Reversible MAO-A inhibition with improved safety |
1996 | Levofloxacin | Antibacterial (fluoroquinolone) | Enhanced Gram-positive coverage & pharmacokinetics |
2003 | Aprepitant | Antiemetic (NK₁ antagonist) | Approved for chemotherapy-induced nausea |
2014 | Finafloxacin | Antibacterial (fluoroquinolone) | Superior activity at acidic pH (ear infections) |
The strategic incorporation of 4-bromophenyl substituents at the morpholine 2-position represents a sophisticated design approach to enhance target engagement and optimize physicochemical properties. This moiety serves multiple critical functions in bioactive molecule design. Electronically, the bromine atom functions as a strong sigma (σ)-donor through resonance effects while acting as an electron-withdrawing group via the inductive effect, creating a distinctive electronic profile that influences binding interactions. Sterically, the bromine atom's substantial size (van der Waals radius: 1.85 Å) introduces significant steric bulk without excessive lipophilicity compared to chlorophenyl or extended alkyl chains. This balanced steric presence enables optimal filling of hydrophobic binding pockets in biological targets [3] [9] [10].
The 4-bromophenyl group has demonstrated particular utility in enhancing antimicrobial activity and enzyme inhibition. Molecular hybridization studies reveal that quinoline derivatives bearing 4-bromophenyl groups exhibit enhanced DNA gyrase inhibition, with compound 6b (MIC: 33.64 μM against S. aureus) surpassing ciprofloxacin in docking scores (-7.73 kcal/mol vs. -7.29 kcal/mol). Similarly, thiazole-acetamide hybrids featuring 4-bromophenyl moieties display broad-spectrum antimicrobial activity attributed to enhanced bacterial membrane penetration and lipid biosynthesis disruption. The planar conformation of the bromophenyl ring facilitates π-π stacking interactions with aromatic residues in enzyme binding sites, as observed in kinase inhibitors where this moiety enhances affinity for ATP-binding pockets. Additionally, the bromine atom serves as a versatile synthetic handle for further structural diversification through transition metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), enabling efficient exploration of structure-activity relationships (SAR) around the phenyl core without redesigning the entire molecular scaffold [3] [9] [10].
Table 3: SAR of Bromophenyl-Containing Bioactive Compounds
Scaffold | Bromophenyl Position | Key Biological Activity | Notable Potency |
---|---|---|---|
Quinoline-4-carbohydrazide | 2-position | DNA Gyrase Inhibition (S. aureus) | IC₅₀: 8.45-33.64 μM (Compounds 6b, 10) |
Thiazol-2-ylacetamide | 4-(Thiazole) | Broad-Spectrum Antimicrobial | MIC: <25 μg/mL (Compounds d1-d3) |
4H-1,2,4-Triazole | 2-(Morpholine) | Kinase Modulation (Predicted) | Computational binding scores: -9.2 kcal/mol |
The strategic introduction of diethyl substitutions at the morpholine 5-position represents a sophisticated approach to overcome limitations associated with unsubstituted and monomethylated analogs. While 5,5-dimethylmorpholine derivatives (exemplified by CAS 1099623-29-6) offer modest conformational restraint and metabolic protection, the diethyl variant provides enhanced steric shielding and electronic modulation. The diethyl groups induce significant conformational effects by locking the morpholine ring into a preferred chair conformation where the 2-(4-bromophenyl) substituent occupies an equatorial position, optimizing its presentation to biological targets. This conformational restriction reduces the entropic penalty upon binding, potentially enhancing target affinity compared to more flexible analogs [1] [6] [9].
From a physicochemical perspective, the diethyl groups contribute moderate lipophilicity (predicted logP increase: ~0.8-1.2 versus dimethyl analogs) that enhances membrane permeability while maintaining aqueous solubility through the morpholine nitrogen's protonation capability. Crucially, the ethyl groups provide superior metabolic protection compared to methyl substituents. The additional carbon unit creates a higher steric barrier against cytochrome P450-mediated oxidation at the adjacent C-3 position—a primary metabolic soft spot in morpholine-containing drugs. This enhanced metabolic stability translates to improved pharmacokinetic profiles, as evidenced by comparative studies showing extended half-lives for 5,5-diethyl derivatives versus their dimethyl counterparts. Furthermore, the diethyl groups create a unique hydrophobic envelope around the morpholine oxygen without sterically blocking its hydrogen-bond accepting capability, potentially enabling novel interactions with biological targets not accessible to smaller analogs [1] [6] [9].
The combination of 5,5-diethyl substitution with the 2-(4-bromophenyl) moiety creates a dual-optimized pharmacophore where each modification addresses distinct aspects of drug design: the bromophenyl enhances target engagement through electronic and steric effects, while the diethyl groups provide conformational stability and metabolic protection. This synergistic optimization positions 2-(4-bromophenyl)-5,5-diethylmorpholine as a promising scaffold for developing agents against challenging therapeutic targets, particularly those requiring prolonged target engagement such as kinase inhibition in oncology or DNA gyrase inhibition in antimicrobial therapy [1] [6] [9].
Table 4: Comparative Analysis of Morpholine Substituent Effects
Morpholine Variant | Conformational Restriction | Metabolic Stability | Lipophilicity (Calculated logP) | Target Affinity Potential |
---|---|---|---|---|
Unsubstituted | Low | Low | Baseline | Moderate |
5-Methyl | Moderate | Moderate | +0.3 | Moderate-to-High |
5,5-Dimethyl (e.g., CAS 1099623-29-6) | High | Moderate | +0.6 | High |
5,5-Diethyl | Very High | High | +1.2 | Very High |
The structural evolution toward 2-(4-bromophenyl)-5,5-diethylmorpholine exemplifies contemporary medicinal chemistry's sophisticated approach to scaffold optimization. By systematically addressing electronic, steric, conformational, and metabolic parameters, this scaffold offers a promising foundation for developing novel therapeutic agents across multiple disease domains. Its continued exploration through molecular hybridization and target-focused design holds significant potential for addressing persistent challenges in drug discovery, particularly in overcoming resistance mechanisms in oncology and infectious diseases [1] [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: